molecular formula C14H19NO B1594967 N-cyclohexyl-3-methylbenzamide CAS No. 53205-66-6

N-cyclohexyl-3-methylbenzamide

Cat. No.: B1594967
CAS No.: 53205-66-6
M. Wt: 217.31 g/mol
InChI Key: FNTGEXAHADFYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-methylbenzamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its structure, featuring a benzamide core substituted with a cyclohexyl group, is a key motif in the development of pharmacologically active molecules. Scientific literature indicates that structurally related N-cyclohexyl-N-methylbenzamide compounds have been investigated for their potential biological activities . For instance, certain derivatives within this class, such as the compound U-47700, have been identified as potent μ-opioid receptor agonists . This highlights the significance of the N-cyclohexyl-N-methylbenzamide scaffold in neuroscience and pharmacology research. Furthermore, related amidine compounds built around a similar core structure are noted as valuable precursors for creating ligands in coordination chemistry and catalysis research . As such, this compound serves as a potential building block or intermediate for researchers developing novel chemical entities for various applications. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-6-5-7-12(10-11)14(16)15-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTGEXAHADFYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284650
Record name N-cyclohexyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53205-66-6
Record name NSC38147
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-cyclohexyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Benzamide Chemistry Research

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This structural motif is a cornerstone in medicinal chemistry and materials science, with many derivatives exhibiting a wide range of biological activities. researchgate.netmdpi.com Research in benzamide (B126) chemistry is extensive, exploring how substitutions on both the benzene ring and the amide nitrogen can influence the compound's properties and reactivity. tandfonline.com

The introduction of a cyclohexyl group at the nitrogen atom, as seen in N-cyclohexylbenzamide, imparts a significant degree of lipophilicity and conformational rigidity to the molecule. cymitquimica.com This can have profound effects on how the molecule interacts with biological targets or organizes in the solid state. The further addition of a methyl group to the benzene ring, specifically at the 3-position (meta-position), introduces electronic and steric effects that can fine-tune the compound's characteristics. The methyl group is a well-known modulator of a molecule's pharmacodynamic and pharmacokinetic properties, often referred to as the "magic methyl" effect in drug discovery. nih.govescholarship.org

Historical Perspective of N Cyclohexylbenzamide Derivatives in Chemical Literature

The study of N-cyclohexylbenzamide and its derivatives has a notable history in chemical literature. The parent compound, N-cyclohexylbenzamide, has been synthesized and characterized, with its crystal structure revealing an anti-disposition of the N-H and carbonyl groups. nih.gov This arrangement facilitates the formation of intermolecular hydrogen bonds, influencing its solid-state packing. nih.gov

Over the years, various substituted N-cyclohexylbenzamides have been investigated for a range of potential applications. For instance, derivatives of trans-N-[2-(methylamino)cyclohexyl]benzamides have been studied for their binding affinity at opioid receptors, highlighting the importance of the cyclohexyl and benzamide (B126) moieties in molecular recognition. acs.org The synthesis of N-cyclohexylbenzamide derivatives has also been a subject of interest, with researchers exploring efficient catalytic methods for their preparation. rsc.org

Scope and Significance of Research on N Cyclohexyl 3 Methylbenzamide

Direct Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through well-established amidation and condensation reactions. These methods provide reliable pathways to obtain the target compound with high yields.

Amidation and Condensation Approaches

The most common and direct method for synthesizing this compound involves the reaction of an activated form of 3-methylbenzoic acid with cyclohexylamine (B46788). This is a classic amidation reaction. Typically, 3-methylbenzoyl chloride is reacted with cyclohexylamine in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. mdpi.com This method is efficient and generally provides the desired product in high yield. mdpi.com

Another approach is the direct condensation of 3-methylbenzoic acid and cyclohexylamine. This reaction often requires a coupling agent to facilitate the formation of the amide bond.

Alternatively, this compound can be synthesized via a Ritter-type reaction. For instance, the reaction of benzonitrile (B105546) with a cyclohexyl halide can produce the corresponding N-substituted amide. researchgate.net

One-Pot Synthesis Strategies for Related Amidine Compounds

While direct one-pot syntheses for this compound itself are less commonly detailed, related N-substituted amidine compounds can be efficiently prepared through one-pot procedures. For example, N-cyclohexyl-3-methylbenzamidine has been synthesized in a one-pot reaction involving cyclohexylamine, butyllithium (B86547), m-tolunitrile, and water. nih.gov This process proceeds through the formation of a lithium monoamidinate intermediate. nih.gov Such strategies highlight the versatility of one-pot reactions in synthesizing structurally similar compounds, which could potentially be adapted for the synthesis of this compound or its derivatives.

This compound as a Reactant and Intermediate in Organic Synthesis

This compound is not just a synthetic target but also a crucial starting material for further chemical transformations. Its amide functionality and the presence of activatable C-H bonds make it a versatile substrate in modern organic synthesis.

C-H Bond Functionalization for Benzonitrile and Fluorenone Formation

A significant application of this compound is in palladium-catalyzed C-H bond functionalization reactions. nih.gov This strategy allows for the direct modification of the aromatic ring, leading to the synthesis of valuable ortho-arylated benzonitriles and fluorenones. nih.gov The process typically involves the ortho-arylation of the benzamide followed by a subsequent reaction with trifluoroacetic anhydride (B1165640). nih.gov

For example, the reaction of this compound with 4-chloroiodobenzene in the presence of a palladium catalyst, followed by treatment with trifluoroacetic anhydride, yields 2-(4-chlorophenyl)-5-methylbenzonitrile. nih.gov This transformation demonstrates the utility of the amide group in directing the regioselectivity of the C-H activation. nih.gov

Reactant 1Reactant 2Catalyst/ReagentsProductYieldReference
This compound4-chloroiodobenzenePd(OAc)₂, AgOAc, TFA, (CF₃CO)₂O2-(4-chlorophenyl)-5-methylbenzonitrile65% nih.gov
This compoundethyl 4-iodobenzoatePd(OAc)₂, AgOAc, TFA, (CF₃CO)₂O2-(4-Ethoxycarbonylphenyl)-5-methylbenzonitrile- nih.gov
Regioselectivity and Stereochemical Considerations in Ortho-Arylation Reactions

The ortho-arylation of N-substituted benzamides, including this compound, is a powerful tool for constructing biaryl structures. The regioselectivity of this reaction is primarily directed by the amide group, which facilitates the activation of the C-H bond at the ortho position of the benzene (B151609) ring. uva.eschemrxiv.org The use of specific ligands can be crucial in achieving high regioselectivity. uva.es For instance, the ligand [2,2′-bipyridin]-6(1H)-one has been shown to be effective in promoting the ortho-arylation of unprotected anilines by playing a cooperative role in the C-H cleavage step. uva.es

Influence of N-Alkyl Substituents on Reaction Outcome

The nature of the N-alkyl substituent on the benzamide has a profound impact on the outcome of subsequent reactions. nih.gov Research has shown that changing the alkyl substituent allows for the fine-tuning of the reaction to yield different products. nih.gov

Specifically, in the palladium-catalyzed ortho-arylation/dehydration sequence, N-cyclohexyl benzamides selectively form benzonitrile derivatives. nih.gov In contrast, when the N-alkyl substituent is a less sterically hindered group like propyl, the reaction favors the formation of fluorenone derivatives. nih.gov This divergence is attributed to the different pathways the ortho-arylated intermediates undergo upon treatment with trifluoroacetic anhydride, with the bulkier cyclohexyl group favoring dehydration to the nitrile. nih.gov This highlights the critical role of the N-cyclohexyl group in directing the reaction towards a specific product.

N-Alkyl SubstituentReaction PathwayPrimary ProductReference
CyclohexylOrtho-arylation followed by dehydrationBenzonitrile derivatives nih.gov
PropylOrtho-arylation followed by intramolecular cyclizationFluorenone derivatives nih.gov

Transamidation Reactions

Transamidation, the conversion of one amide to another, is a significant transformation in organic synthesis. For this compound, this reaction typically involves its activation to facilitate nucleophilic attack by an amine.

One approach involves the activation of secondary amides with reagents like di-tert-butyl-dicarbonate (Boc₂O) in the presence of a base such as N,N-dimethylpyridin-4-amine (DMAP). This in-situ activation creates a more reactive amide species that can then react with various amines. mdpi.com For instance, the transamidation of an activated 8-aminoquinoline (B160924) amide precursor with cyclohexylamine yields this compound. mdpi.com The reaction proceeds efficiently, demonstrating the viability of this method for creating diverse amide structures. mdpi.com

Catalyst-free transamidation of activated secondary amides has also been reported. thieme-connect.comthieme-connect.com In these methods, the secondary amide is first activated, for example, with a tosyl group, making it susceptible to nucleophilic attack by an amine. thieme-connect.com These reactions can proceed under mild conditions, often in ethanol, and tolerate a wide range of functional groups that might be problematic in metal-catalyzed processes. thieme-connect.comthieme-connect.com The scope of amines that can be used is broad, including primary and secondary amines, amino acids, and amino alcohols. thieme-connect.com For example, the reaction of a tosyl-activated N-benzylamide with cyclohexylamine proceeds smoothly to give the corresponding transamidated product. thieme-connect.com

The reactivity in these catalyst-free systems is influenced by steric factors and the nature of the amine. For instance, a competition experiment between aniline (B41778) and cyclohexylamine showed that the less sterically hindered cyclohexylamine was the major product. thieme-connect.com

Table 1: Examples of Transamidation Reactions
Activating GroupAmineProductYield (%)Reference
8-AminoquinolineCyclohexylamineThis compound- mdpi.com
TosylCyclohexylamineThis compound98 thieme-connect.com
BocPiperidineN-(Piperidine-1-carbonyl)-N-methylbenzamide~99 thieme-connect.com

Role in Heterocyclic Compound Synthesis (e.g., Oxadiazines, Oxadiazoles)

This compound and its derivatives serve as precursors for the synthesis of various heterocyclic compounds, which are of great interest due to their biological activities.

Oxadiazines: A method for the synthesis of 4H-1,3,5-oxadiazine derivatives has been developed using N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides. biointerfaceresearch.com While this specific example does not start directly from this compound, the benzamide moiety is a core component. The reaction involves the dehydrosulfurization with dicyclohexylcarbodiimide (B1669883) (DCC), which is proposed to form an intermediate carbodiimide (B86325) that undergoes a [4+2] cycloaddition with another molecule of DCC to yield the oxadiazine ring. biointerfaceresearch.com This highlights the potential of benzamide structures in building complex heterocyclic systems.

Oxadiazoles: 1,3,4-Oxadiazoles are another class of heterocycles accessible from benzamide-related precursors. chim.itjneonatalsurg.com The synthesis often involves the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. chim.it These precursors can be derived from carboxylic acids, which in turn can be prepared from the hydrolysis of amides like this compound. The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is particularly common, utilizing various dehydrative or oxidative conditions. chim.it

Amidation of Amines Utilizing this compound Precursors

This compound itself can be synthesized through the amidation of amines. A one-pot reaction involving cyclohexylamine, butyllithium (LiBu), and m-tolunitrile, followed by hydrolysis, yields N-cyclohexyl-3-methylbenzamidine. nih.gov While not the amide, this amidine is a close derivative and is formed through the addition of a lithium amide to the nitrile. nih.gov

More directly, this compound can be used as a precursor in transformations that ultimately lead to the amidation of other amines. For instance, palladium-catalyzed ortho-arylation of this compound, followed by dehydration, can lead to the formation of ortho-arylated benzonitriles. nih.gov These benzonitriles are valuable intermediates that can be further transformed, including potential reduction and subsequent acylation to form new amides.

Catalytic Systems in this compound Transformations

The transformation of this compound and related structures is often facilitated by transition metal catalysts. These catalytic systems enable reactions that would otherwise be difficult to achieve, such as C-H bond functionalization.

Palladium-Catalyzed Processes

Palladium catalysts are particularly effective for the ortho-C-H arylation of N-cyclohexylbenzamides. nih.gov In a notable example, this compound reacts with aryl iodides in the presence of a palladium(II) acetate (B1210297) catalyst and a silver acetate co-catalyst in trifluoroacetic acid. nih.gov This reaction selectively introduces an aryl group at the ortho position of the benzamide ring. The resulting ortho-arylated N-cyclohexylbenzamides can then be dehydrated in a one-pot sequence using trifluoroacetic anhydride to yield ortho-arylated benzonitriles. nih.gov The N-cyclohexyl group is crucial for directing the reaction towards nitrile formation, as opposed to other potential products like fluorenones which are formed from N-propylbenzamides under similar conditions. nih.gov

The proposed catalytic cycle for such transformations often involves the coordination of the palladium catalyst to the amide, followed by C-H activation to form a palladacycle intermediate. researchgate.net Subsequent steps involve reaction with the aryl halide and reductive elimination to afford the arylated product and regenerate the active palladium catalyst. researchgate.net

Table 2: Palladium-Catalyzed Ortho-Arylation/Dehydration of this compound
Aryl IodideProductYield (%)Reference
4-Chloroiodobenzene2-(4-Chlorophenyl)-5-methylbenzonitrile65 nih.gov
Ethyl 4-iodobenzoate2-(4-Ethoxycarbonylphenyl)-5-methylbenzonitrile- nih.gov

Other Transition Metal Catalysis Investigations (e.g., Ruthenium, Nickel)

Ruthenium Catalysis: Ruthenium catalysts have also been explored for transformations involving benzamides. scispace.com While direct examples with this compound are less common in the provided context, ruthenium-catalyzed C-H arylations of related amide-containing substrates are known. scispace.com Mechanistic studies on ruthenium-catalyzed deaminative coupling reactions suggest the formation of a catalytically active Ru-catecholate complex that proceeds through an intramolecular migration step. marquette.edu

Nickel Catalysis: Nickel catalysts have emerged as a more sustainable alternative to palladium for various cross-coupling reactions. researchgate.net Nickel-catalyzed reactions of this compound precursors are documented. For example, nickel-catalyzed denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with aryl bromides provides a route to ortho-arylated benzamides. nsf.gov This method avoids the need for organometallic reagents and bases. nsf.gov

Nickel catalysts are also used in the direct N-alkylation of amides with alcohols, a process that proceeds via a hydrogen borrowing methodology. researchgate.net Additionally, nickel catalysis is effective for the 1,2-carbosulfenylation of alkenyl carbonyl compounds, where an N-alkyl-N-(arylsulfenyl)benzamide can act as a sulfur electrophile. rsc.org

Mechanistic Insights into Catalytic Cycles

Understanding the mechanistic pathways of these catalytic transformations is crucial for optimizing reaction conditions and expanding their scope.

For palladium-catalyzed C-H functionalization, the generally accepted mechanism involves the formation of a palladacycle intermediate through C-H activation directed by the amide group. researchgate.net The catalytic cycle is often proposed to involve oxidative addition of the coupling partner (e.g., an aryl halide) to the palladium center, followed by reductive elimination to form the C-C bond and regenerate the catalyst. researchgate.net

In ruthenium-catalyzed deaminative couplings, a proposed mechanism involves the formation of an imine intermediate, which then coordinates to the ruthenium catalyst. marquette.edu A key step is the intramolecular nih.govresearchgate.net-alkyl migration of a Ru-enamine intermediate. marquette.edu

For nickel-catalyzed cross-electrophile couplings, the mechanism for the reaction of benzotriazinones with aryl bromides is thought to involve the ring opening of the benzotriazinone and a denitrogenative process. nsf.gov In nickel-catalyzed N-alkylation of amides with alcohols, preliminary mechanistic studies point to the involvement of the benzylic C-H bond in the rate-determining step. researchgate.net

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are instrumental in confirming the molecular structure and providing insights into the electronic and vibrational states of this compound.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the 3-methylphenyl group typically appear in the downfield region of the spectrum. The protons of the cyclohexyl ring and the methyl group resonate at higher field strengths. The broad signal for the amide proton (NH) is also a key feature. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is typically observed at a low field (downfield). libretexts.org The signals for the aromatic carbons of the 3-methylphenyl ring appear in a distinct region, while the carbons of the cyclohexyl ring and the methyl group are found at higher fields (upfield). libretexts.orgresearchgate.netchemicalbook.com The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. libretexts.org

Table 1: Representative NMR Data for N-cyclohexyl-benzamide Analogs

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Aromatic CH 7.23 - 7.67 126.8 - 132.3, 141.6
Amide NH 5.98 (broad singlet) -
Cyclohexyl NCH 3.98 - 3.99 (multiplet) 48.6
Phenyl CH₃ 2.41 (singlet) 21.3
Cyclohexyl CH₂ 1.23 - 2.05 (multiplet) 24.9, 25.6, 33.3

Note: Data is for a related congener, N-cyclohexyl-4-methylbenzamide, and serves as a representative example. rsc.org Actual shifts for this compound may vary slightly.

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. masterorganicchemistry.com For this compound, key absorption bands include:

N-H Stretching: A characteristic absorption band for the N-H bond in the amide group is typically observed in the region of 3320-3280 cm⁻¹ for secondary amides. spectroscopyonline.com

C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl (C=O) group of the amide is a prominent feature, usually found in the range of 1630-1830 cm⁻¹. masterorganicchemistry.com

C-H Stretching: Absorptions for the C-H bonds of the aromatic ring and the cyclohexyl group are also present. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. masterorganicchemistry.com

N-H Bending: An N-H bending (wag) vibration can also be observed, typically in the range of 750-700 cm⁻¹. spectroscopyonline.com

Table 2: Key IR Absorption Frequencies for Amides

Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H Stretch (secondary amide) 3320 - 3280
C=O Stretch (amide) 1630 - 1830
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
N-H Wag 750 - 700

Source: Based on general principles of IR spectroscopy. masterorganicchemistry.comspectroscopyonline.com

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. wdh.ac.id Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) and Fast Atom Bombardment-Mass Spectrometry (FAB-MS) are commonly employed. mdpi.comnih.gov

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. This fragmentation can help to confirm the presence of the cyclohexyl and 3-methylbenzoyl moieties. researchgate.netresearchgate.net

X-ray Crystallographic Studies of this compound and Related Congeners

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, revealing precise details about bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.govnih.gov

X-ray diffraction studies on single crystals of this compound or its close analogs would reveal the precise spatial arrangement of its atoms. researchgate.net Key findings from such studies on related structures often show:

The amide group is typically planar.

The cyclohexane (B81311) ring generally adopts a stable chair conformation. nih.govmdpi.com

The relative orientation of the phenyl ring and the cyclohexyl group is a key conformational feature. acs.orgresearchgate.net There is often a specific dihedral angle between the plane of the phenyl ring and the plane of the amide group. researchgate.net

Table 3: Selected Crystallographic Data for a Related Amidine Compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 9.064 (2)
b (Å) 11.417 (3)
c (Å) 12.311 (3)
Dihedral Angle (Phenyl ring to NCN plane) 47.87 (12)°

Source: Data for N-Cyclohexyl-3-methylbenzamidine. nih.gov This provides insight into the likely structural characteristics of the amide.

In the solid state, molecules of this compound are held together by intermolecular forces, with hydrogen bonding playing a significant role. mdpi.com

N-H···O Hydrogen Bonds: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal lattice, molecules of this compound are expected to form hydrogen bonds where the N-H of one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.netucc.ie

Dihedral Angle and Stereochemical Impact on Molecular Architecture

The stereochemistry of the cyclohexyl ring also plays a crucial role in defining the molecular architecture. In the crystal structure of N-cyclohexyl-3-methylbenzamidine, the cyclohexyl group adopts a stable chair conformation. nih.gov This conformation minimizes steric strain and is a common feature for cyclohexyl rings in various chemical environments. The presence of chiral centers, as seen in derivatives like N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide, introduces specific stereochemical configurations that dictate the precise three-dimensional arrangement of the substituents on the cyclohexane ring. smolecule.com

Computational Studies on Molecular Conformation and Dynamics

Computational chemistry offers powerful tools to complement experimental findings, providing insights into the conformational landscape and dynamic behavior of molecules like this compound.

Molecular dynamics (MD) simulations have been employed to study related "U-compounds," such as U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide). nih.gov These simulations, often performed using packages like Amber, allow for the exploration of the conformational space of the molecule over time, identifying low-energy conformers and the transitions between them. nih.govtandfonline.com The process typically involves energy minimization of the structure, followed by heating and equilibration phases before a production run where data is collected. tandfonline.com

These computational approaches can elucidate subtle conformational shifts that occur upon interaction with other molecules, such as biological receptors. nih.gov For example, studies on related benzamides have used quantum chemical methods like semi-empirical AM1, Hartree-Fock, and Density Functional Theory (B3LYP) to optimize the geometry of low-energy conformers. researchgate.net Such calculations provide information on bond lengths, bond angles, and dihedral angles, which can be correlated with experimental data from sources like the Cambridge Structural Database (CSD). acs.org The CSD serves as a vast repository of small molecule crystal structures, and analysis of this data reveals that conformations observed in crystal structures are generally of low energy. acs.org

The combination of experimental data and computational modeling provides a comprehensive understanding of the structural and dynamic properties of this compound, which is essential for predicting its behavior in various chemical and biological systems.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For N-cyclohexyl-3-methylbenzamide, DFT calculations would provide insights into the geometry, electron distribution, and reactivity. Studies on similar benzamide (B126) derivatives have successfully used DFT to understand reaction mechanisms and selectivity. acs.orgnih.gov For instance, DFT has been applied to explore C-H activation and annulation reactions of benzamide derivatives, showing how substituents on the benzamide core influence the reaction pathways. acs.orgnih.gov

A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional structure. From this optimized structure, various electronic properties such as the molecular electrostatic potential (MEP) can be calculated. The MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting sites of chemical reactivity. In benzamides, the carbonyl oxygen is typically an electron-rich site, while the amide proton is electron-poor.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich tolyl group and the amide moiety, while the LUMO would likely be distributed over the benzoyl portion of the molecule. sci-hub.senih.gov Analysis of various benzamides has shown that substitutions on the aromatic ring can significantly alter the HOMO and LUMO energy levels and, consequently, the molecule's reactivity profile. nih.govresearchgate.net

From the HOMO and LUMO energies, global chemical descriptors can be calculated to quantify reactivity. These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 1: Illustrative Global Chemical Descriptors for a Benzamide Compound

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Electronegativity (χ) (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) χ² / (2η)Measures the electrophilic character.

This table is illustrative and shows the type of data generated from a HOMO-LUMO analysis. The values are not specific to this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with other molecules, such as biological receptors.

In a non-clinical research context, MD simulations can model how this compound might interact with a model receptor or binding site. Such studies on various benzamide ligands have revealed key interactions that stabilize the ligand-receptor complex. nih.govmdpi.com These simulations place the ligand in a computationally defined binding pocket and simulate its movement over time, allowing researchers to observe stable binding modes. The results can identify which parts of the molecule are crucial for binding, such as the cyclohexyl group potentially fitting into a hydrophobic pocket and the amide group forming hydrogen bonds. nih.gov

The binding of a ligand to a receptor often induces conformational changes in both molecules. MD simulations can capture these dynamic changes. For a flexible molecule like this compound, the simulation would show how the orientation of the cyclohexyl ring relative to the benzamide group might change to achieve an optimal fit within a binding pocket. Studies on other ligand-receptor systems have demonstrated that these conformational adjustments are critical for achieving high binding affinity. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time can quantify the stability of the complex and the extent of conformational changes. pensoft.net

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. MD simulations allow for a detailed analysis of these interactions. conicet.gov.arnih.gov For this compound, key interactions would likely include:

Hydrogen Bonds: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These are often critical for anchoring the ligand in a specific orientation. mdpi.com

Van der Waals and Hydrophobic Interactions: The nonpolar cyclohexyl ring and the methyl-substituted benzene (B151609) ring can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues in a binding pocket. mdpi.com

Pi-Interactions: The aromatic ring can participate in π-π stacking or π-cation interactions with corresponding residues of a receptor.

MD simulation trajectories can be analyzed to determine the frequency and geometry of these interactions throughout the simulation, providing a detailed picture of the binding event. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.netnih.gov In the context of this compound and related carboxamides, QSAR studies are instrumental in predicting their potential as arthropod repellents and in guiding the synthesis of new, more effective compounds. akademiabaru.comacs.org These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to link these descriptors to observed repellent activity. nih.govtandfonline.com

Descriptor-Based Approaches for Activity Prediction

The prediction of the repellent activity of compounds like this compound through QSAR relies on the use of molecular descriptors. These descriptors are numerical values that characterize the topological, geometrical, or electronic features of a molecule. tandfonline.comresearchgate.net Various QSAR studies on carboxamide repellents have employed a range of descriptors to build predictive models. nih.govoup.com

Topological Descriptors: These are the simplest descriptors and are calculated from the 2D representation of the molecule. They include indices that describe molecular size, shape, and branching. For a series of 43 carboxamide repellents, topological descriptors were successfully used to develop QSAR models using Multiple Linear Regression (MLR) and machine learning approaches. nih.gov The ease of calculation of these descriptors makes them attractive for high-throughput screening of potential repellent candidates. nih.gov

Geometrical (3D) Descriptors: These descriptors are derived from the three-dimensional structure of the molecule and provide information about its spatial arrangement. 3D-QSAR studies have been particularly useful in understanding the stereochemical requirements for repellency. researchgate.net For instance, in a study of DEET and its analogues, 3D-QSAR models helped to construct pharmacophores, which are 3D arrangements of essential features for biological activity. acs.orgpnas.org These models have highlighted the importance of the spatial relationship between the amide group and other structural features for effective repellency. acs.org

Quantum Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide insights into the electronic properties of a molecule, such as orbital energies (HOMO and LUMO), partial atomic charges, and dipole moments. researchgate.net While computationally more intensive, they can provide a deeper understanding of the interactions between the repellent molecule and the insect's receptors. Hierarchical QSAR (HiQSAR) approaches have shown that while topochemical descriptors explain a significant portion of the variance in repellency data for DEET-related compounds, the inclusion of quantum chemical descriptors can further refine the models. researchgate.net

In a notable study, an artificial neural network (ANN) model was developed for 167 carboxamide derivatives using descriptors from the CODESSA PRO software. oup.comnih.gov This model successfully predicted new candidate mosquito repellents by correlating the compounds' structures with their complete protection time. oup.comnih.gov The success of such models underscores the power of descriptor-based approaches in identifying promising new repellents from large chemical libraries. acs.orgbiorxiv.org

Correlation of Structural Features with Research Outcomes (e.g., Repellency in Arthropods)

The ultimate goal of QSAR modeling in this field is to understand which structural features of a molecule like this compound contribute positively or negatively to its repellent activity against arthropods, such as Aedes aegypti mosquitoes. nih.govdtic.mil Several studies have shed light on these structure-activity relationships for carboxamides.

Research has consistently shown that the nature of the substituents on the amide nitrogen and the aromatic or alicyclic ring significantly influences repellency. dtic.milresearchgate.net For instance, in a study of 33 carboxamides, specific N-alkyl and N-cycloalkyl substitutions were found to be critical for toxicity against female Aedes aegypti. dtic.mil

One key finding is that a balance of lipophilicity and hydrophilicity is often required for effective repellency. A QSAR model for a series of amides identified log P (a measure of lipophilicity), vapor pressure, and molecular length as important parameters. researchgate.net The presence of the polar amide group is considered crucial, while the hydrophobic parts of the molecule, such as the cyclohexyl and methyl-substituted phenyl groups in this compound, also play a significant role. plos.org

A study on novel carboxamides predicted and synthesized several compounds, evaluating their repellency. oup.com Notably, compounds with structural similarities to this compound were investigated. For example, N-cyclohexyl-N-ethyl-3-methylbutanamide was among the compounds tested, highlighting the exploration of the N-cyclohexyl moiety in repellent design. dtic.milplos.org The data from such studies, as illustrated in the table below, allows for the direct correlation of structural modifications with changes in repellent efficacy.

Compound NameStructureRepellent Activity (Example Data)
N,N-diethyl-3-methylbenzamide (DEET)DEET StructureStandard Repellent
N-cyclohexyl-N-ethyl-2-hexenamideStructure not readily availableSuperior to DEET at high and low dosages. oup.com
N-butyl-N-ethyl-2-methylbenzamideStructure not readily availableProvided 1.5-2 times the protection time of DEET at higher dosages. oup.com
N-cyclohexyl-N-ethylhexanamideStructure not readily availableProvided 1.5-2 times the protection time of DEET at higher dosages. oup.com
N-cyclohexyl-N-ethyl-3-methylbutanamideStructure not readily availableLeast toxic butanamide in a toxicity study. dtic.mil

The analysis of such data within a QSAR framework helps to build predictive models. For example, a study developing QSAR models for 40 carboxamide compounds used a genetic algorithm (GA) to select the most relevant descriptors for predicting protection time, achieving good correlation coefficients (r²) with both multiple linear regression (MLR) and partial least squares (PLS) methods. akademiabaru.com These models can then be used to predict the repellency of untested compounds, thereby streamlining the discovery process for new and improved insect repellents. akademiabaru.compnas.org

Research Applications and Functional Roles in Chemical Sciences

Utilization as a Chemical Probe in Mechanistic Biological Research

While the broader class of benzamide (B126) derivatives has been extensively studied for biological activity, specific research detailing N-cyclohexyl-3-methylbenzamide as a chemical probe is not extensively documented in publicly available literature. The general utility of benzamides, however, provides a context for its potential applications.

Investigation of Molecular Targets and Pathways (in vitro/non-human systems)

Enzyme and Receptor Binding Studies (mechanistic, non-clinical)

Mechanistic studies involving enzyme and receptor binding for this compound are not prominently featured in current research literature. As a general class, benzamide derivatives have been explored for their binding affinity to various receptors. For example, certain substituted benzamides are known to act as selective serotonin (B10506) 5-HT4 receptor agonists. researchgate.net The evaluation of such interactions typically involves competitive binding assays to determine the affinity and selectivity of the compound for its biological target. While these studies establish a precedent for the benzamide scaffold in receptor binding, specific mechanistic data for this compound remains an area for future investigation.

Role in the Development of Catalytic Ligands and Metal Complexes

The true significance of this molecular structure is found in its close relationship to amidinate ligands, which are pivotal in modern catalysis and coordination chemistry. The corresponding amidine, N-cyclohexyl-3-methylbenzamidine, serves as a direct precursor to these valuable ligands.

Amidinate Ligand Precursors in Polymerization Catalysis

Amidines, such as N-cyclohexyl-3-methylbenzamidine, are established precursors for generating monoanionic amidinate ligands. nih.gov These ligands are highly effective in stabilizing metal centers for catalysis. Specifically, amidinate ligands derived from this precursor have been used to synthesize Group 4 complexes that function as effective catalysts for ethylene (B1197577) polymerization. nih.gov

Amidinate-based catalysts are a key component of post-metallocene olefin polymerization systems. researchgate.net Their versatility allows for their use in various polymerization processes, including Ziegler-Natta polymerization of alpha-olefins umd.edu, ring-opening polymerization of monomers like rac-lactide and ε-caprolactone rsc.org, and isoprene (B109036) polymerization using rare-earth metal complexes. acs.org The success of these ligands stems from their tunable steric and electronic properties, which can be modified by changing the substituents on the N-C-N backbone to meet the requirements of different metal centers. nih.gov

Coordination Chemistry Studies

The exploration of ancillary ligands to support catalytically active metals is a central theme in coordination chemistry, and amidinates represent a critically important class, often compared to the well-known cyclopentadienyl (B1206354) system. nih.gov The amidinate ligand derived from N-cyclohexyl-3-methylbenzamidine is a four-electron, monoanionic, N-donor bidentate chelate. nih.gov This chelation to a metal center forms a stable complex.

The structural characteristics of the precursor, N-cyclohexyl-3-methylbenzamidine, have been detailed through X-ray crystallography, providing insight into the ligand's coordination properties. nih.gov

ParameterValueSource
Molecular FormulaC14H20N2 nih.gov
N-C Bond Length 11.357 (2) Å nih.gov
N-C Bond Length 21.284 (2) Å nih.gov
Dihedral Angle (Phenyl Ring to NCN Plane)      47.87 (12)°       nih.gov
Crystal SystemOrthorhombic       nih.gov

This defined structure, particularly the conjugated N-C-N backbone, allows for great diversity in coordination. nih.gov Amidinates can coordinate to metals as monodentate, bidentate, or bridging ligands, the latter of which can form multinuclear metal complexes. researchgate.netosti.gov This versatility has made them indispensable in the synthesis of novel organometallic and coordination compounds across the periodic table. researchgate.netresearchgate.net

Applications in Materials Science Research

Direct applications of this compound in materials science are not well-documented. However, the related amidinate ligands, derived from its corresponding amidine, have found a niche in this field. Bidentate amidinate ligands form volatile and thermally stable homoleptic compounds with a wide array of transition metals. researchgate.net This volatility and reactivity make them suitable for use as vapor sources in Atomic Layer Deposition (ALD), a technique used to create pure transition metal thin films, which is a critical process in the manufacturing of semiconductors and other advanced materials. researchgate.net

Design of Novel Functional Materials

While specific applications of this compound in functional materials are not extensively documented in publicly available literature, the broader class of benzamide derivatives is recognized for its versatility in materials science. Benzamides are utilized in the synthesis of polymers and have been investigated for their potential in creating materials with enhanced thermal stability and specific mechanical properties. The presence of the amide linkage allows for hydrogen bonding, a key interaction in directing the self-assembly of molecules to form ordered structures, which is a fundamental principle in the design of functional materials such as liquid crystals and coordination polymers.

The synthesis of this compound itself is a straightforward process, often involving the reaction of 3-methylbenzoyl chloride with cyclohexylamine (B46788). This accessibility allows for systematic modifications of its structure to fine-tune its properties for specific material applications. For instance, the introduction of different substituents on the phenyl ring or modification of the cyclohexyl group could significantly alter its electronic and steric characteristics, thereby influencing its packing in the solid state and its performance in a material.

Structure-Property Relationships for Material Applications

Key Structural Features and Their Potential Impact on Material Properties:

Structural FeaturePotential Influence on Material Properties
Amide Group (-CONH-) Promotes intermolecular hydrogen bonding, leading to ordered packing and potentially liquid crystalline or crystalline solid-state structures. This can influence properties like melting point, solubility, and mechanical strength.
3-Methylphenyl Group The aromatic ring contributes to π-π stacking interactions, which can enhance thermal stability and influence electronic properties. The methyl group provides steric hindrance that can affect the packing arrangement.
Cyclohexyl Ring The flexible cyclohexyl ring can adopt various conformations (e.g., chair, boat), which can significantly impact the molecular packing and, consequently, the bulk properties of the material. This flexibility can be exploited to design materials with specific phase behaviors.

The balance between the rigid aromatic segment and the flexible aliphatic ring is crucial. A higher degree of molecular planarity and strong intermolecular interactions like hydrogen bonding and π-π stacking are often prerequisites for materials with interesting optical or electronic properties. Conversely, the introduction of bulky, flexible groups like the cyclohexyl ring can disrupt extensive crystal packing, leading to materials with lower melting points or amorphous characteristics, which might be desirable for applications such as polymer additives.

Insect Repellent Research and Development

This compound belongs to the broader class of carboxamides, which has been extensively studied for its insect repellent properties. The most well-known member of this class is N,N-diethyl-meta-toluamide (DEET). Research in this area often focuses on understanding how modifications to the molecular structure affect the compound's ability to repel various arthropods.

Structure-Activity Relationships in Arthropod Repellency

Structure-activity relationship (SAR) studies are fundamental to the design of new and improved insect repellents. For carboxamides, the nature of the substituents on both the amide nitrogen and the aromatic ring plays a critical role in determining their repellent efficacy.

In studies of related carboxamides, a clear trend has been observed where the nature of the N-alkyl substituent significantly influences toxicity and repellency. For instance, in a study on butanamide analogs, the N-butyl group was found to be more active than the N-cyclohexyl group. oup.com This suggests that the size and conformation of the N-substituent are critical for effective interaction with the target receptors in insects. Specifically, for a series of hexenamide analogs, a structure-activity trend of N-butyl > N-cyclohexyl was also noted. oup.com

While direct comparative data for this compound is limited, the general findings from related structures provide valuable insights. The 3-methyl substitution on the benzoyl ring is a feature it shares with the highly effective repellent DEET. This substitution pattern is known to be favorable for repellency. The key difference lies in the N-substituent, where this compound has a single cyclohexyl group, whereas DEET has two ethyl groups. This variation in the N-alkyl portion of the molecule is a primary determinant of its interaction with the insect's olfactory system.

Comparative Toxicity of Carboxamide Analogs against Aedes aegypti unl.edu

CompoundLD50 (µ g/mosquito )95% Confidence Interval
N,N-diethyl-3-methyl-benzamide (DEET)2.692.27–3.23
N-butyl-N-ethyl-2-methyl-benzamide0.470.35–0.63
N-ethyl-2-methyl-N-phenyl-benzamide0.590.48–0.71
N-cyclohexyl-N-ethyl-3-methyl-butanamide>10 (classified as least toxic)Not available

This table presents data for related compounds to illustrate structure-activity trends. Data for this compound was not available in the cited study.

Bioassay Methodologies for Efficacy Assessment (non-human subjects)

The evaluation of insect repellent efficacy relies on standardized bioassays. These methods are designed to provide reproducible data on the ability of a compound to prevent arthropods from landing or biting. For non-human subject testing, various in vitro and in vivo models are employed. nih.gov

Common Bioassay Methods for Mosquito Repellents: nih.govoup.com

Bioassay TypeDescriptionKey Parameters Measured
In vitro Membrane Feeding Assays Mosquitoes are offered a blood meal through a membrane (e.g., collagen) treated with the test compound.- Percentage of mosquitoes not feeding- Time to first bite
Cage Tests with Animal Models A treated area on a non-human animal (e.g., a mouse or guinea pig) is exposed to a cage of mosquitoes.- Number of landings- Number of bites in a given time period
Cloth Patch Assays A cloth treated with the repellent is placed over a source of attractant (e.g., a human hand or a chemical lure) and exposed to mosquitoes. oup.comdtic.mil- Number of mosquitoes probing or biting through the cloth- Duration of protection

These bioassays are crucial for the initial screening of candidate repellents like this compound and for conducting SAR studies. They allow for the determination of key efficacy parameters such as the effective dose (ED50) and the complete protection time. By testing a series of structurally related compounds, researchers can systematically elucidate the molecular features that are essential for potent and long-lasting repellency.

Synthesis and Characterization of N Cyclohexyl 3 Methylbenzamide Derivatives

Design Principles for Derivative Synthesis

The design of N-cyclohexyl-3-methylbenzamide derivatives is often guided by principles of medicinal chemistry and materials science, aiming to enhance specific properties through targeted structural modifications. A key strategy is fragment-based design, where the core scaffold is combined with various functional groups to explore new chemical space and interactions with biological targets. nih.gov

A fundamental design principle involves leveraging the existing moieties of the parent compound. The N-cyclohexyl group can be modified to alter lipophilicity and steric bulk, which can influence solubility and binding interactions. nih.gov The benzamide (B126) portion, with its aromatic ring and amide linkage, serves as a versatile platform for introducing substituents that can modulate the electronic properties and conformational preferences of the molecule. researchgate.net The amide linkage itself is a critical structural motif, often essential for bioactivity. researchgate.net

Another important design consideration is the incorporation of functional groups that can act as handles for further chemical transformations. For instance, installing protecting groups on certain parts of the molecule allows for selective reactions on other parts. Subsequent deprotection can reveal reactive groups like free amines or hydroxyls, enabling further functionalization through methods like peptide coupling or click chemistry. nih.gov This strategy allows for the creation of complex molecules and peptidomimetics from simpler N-cyclohexylbenzamide-based intermediates. nih.gov The introduction of terminal alkynes or other reactive moieties similarly opens pathways for a wide range of chemical modifications. nih.gov These principles allow for a systematic and versatile approach to generating diverse libraries of derivatives for screening and optimization.

Synthetic Pathways to Substituted N-Cyclohexylbenzamides

The synthesis of this compound and its substituted derivatives primarily relies on the formation of an amide bond between a carboxylic acid (or its activated form) and an amine. A variety of synthetic methods have been developed to achieve this transformation, ranging from classical coupling reactions to more advanced catalytic and multi-component strategies.

The most direct and common pathway involves the reaction of a substituted benzoic acid with cyclohexylamine (B46788) or its corresponding derivative. To facilitate the amide bond formation, the carboxylic acid is often activated. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. mdpi.com Alternatively, coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) are used to directly couple the carboxylic acid and amine. nih.gov

More sophisticated methods have been developed to introduce diversity and complexity. One-pot, multi-component reactions, such as the Ugi four-component reaction, allow for the rapid assembly of complex peptoid-based structures from an aldehyde, an amine (e.g., cyclohexylamine), a carboxylic acid, and an isocyanide. nih.gov

Palladium-catalyzed reactions have also been employed to functionalize the benzamide core. For example, a Pd-catalyzed C-H bond functionalization approach can be used to introduce aryl groups at the ortho-position of the benzamide ring. scispace.com Another Pd-catalyzed method involves a cascade reaction with isocyanide insertion to synthesize N-acyl anthranilamide derivatives. utrgv.edu These advanced methods provide efficient routes to novel derivatives that are not easily accessible through traditional synthesis.

A summary of common synthetic pathways is presented in the table below.

Method Reactants Reagents/Catalysts Description Reference
Acyl Chloride Method Substituted Benzoyl Chloride, CyclohexylamineTriethylamineA two-step process where a benzoic acid is first converted to a more reactive acyl chloride, which then reacts with the amine. mdpi.com
Peptide Coupling Substituted Benzoic Acid, CyclohexylamineHATU, DIEADirect formation of the amide bond using a coupling agent to activate the carboxylic acid in situ. nih.gov
Ugi Reaction Aldehyde, Cyclohexylamine, Carboxylic Acid, Isocyanide-A one-pot, four-component reaction that generates a high degree of molecular diversity, creating peptoid-like structures. nih.gov
Pd-Catalyzed C-H Arylation This compound, Aryl IodidePd(OAc)₂, AgOAcDirect functionalization of the benzamide aromatic ring at the C-H bond adjacent to the amide group. scispace.com
Benziodazolone Reagent Alcohol/Amine, BenziodazolonePyridine, Ph₃PA method for esterification or amidation where the benziodazolone reagent activates the substrate for reaction with an amine. mdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives (excluding clinical applications)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives correlates with their molecular interactions and biological activities. These non-clinical studies provide insights that guide the design of new compounds with optimized properties.

The introduction of different substituents onto the this compound scaffold significantly influences its molecular interactions, such as hydrogen bonding, hydrophobic interactions, and electronic effects, which in turn affect the molecule's conformation and binding affinity to molecular targets.

The amide moiety itself is a key pharmacophore, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). researchgate.net Modifications to the groups attached to the amide can fine-tune these interactions. For instance, the cyclohexyl group enhances hydrophobic interactions, which can be crucial for binding to non-polar pockets in biological targets. The size and lipophilicity of this group are critical; increasing its bulkiness (e.g., from cyclohexyl to adamantanyl) can lead to a loss of activity, suggesting a defined hydrophobic pocket size in the target protein. nih.gov

Substituents on the benzamide ring have a profound impact on the molecule's electronic properties. Electron-withdrawing groups, such as fluorine atoms, can create favorable electronic effects that stabilize the amide bond and enhance binding affinity. Fluorine is particularly interesting as it can participate in intramolecular hydrogen bonds. In polyfluorinated benzamides, an N-H···F intramolecular hydrogen bond can form, which influences the dihedral angle between the aromatic ring and the amide plane, thus constraining the molecule's conformation. scispace.com This conformational rigidity can be advantageous for fitting into a specific binding site. Conversely, hydroxyl groups can introduce additional hydrogen bonding capabilities. The position of substituents is also critical; for example, in N-cyclohexyl-4-bromo-3-methylbenzamide, the specific arrangement of the bromo and methyl groups contributes to its unique chemical properties. vulcanchem.com

SAR studies have established clear correlations between the structural features of this compound derivatives and various non-clinical biological activities, including enzyme inhibition and receptor modulation.

In the context of antitubercular agents, SAR studies of m-amidophenol derivatives revealed that the lipophilicity of the amide substituent is critical for activity against M. tuberculosis. nih.gov While simple acetamide (B32628) derivatives were inactive, increasing the lipophilicity with isopropyl or cyclopropyl (B3062369) groups introduced good inhibitory activity. nih.gov The highest potency was achieved with a cyclohexyl substituent (as in N-(3-hydroxy-4-methylphenyl)cyclohexanecarboxamide), indicating that this group provides the optimal size and hydrophobicity to fit into a specific pocket of the biological target. nih.gov Further increases in bulkiness led to a decrease in activity. nih.gov

Similarly, in the development of inhibitors for ATAD2, a protein associated with cancer, derivatives containing a benzamide moiety showed that substituents on the aromatic ring significantly influenced potency. nih.gov For instance, a 4-methoxy group on the ring resulted in the most potent activity against ATAD2. nih.gov

For compounds designed as negative allosteric modulators (NAMs) of the mGluR5 receptor, a series of trans-1,3-cyclohexyl diamides were investigated. nih.gov These studies demonstrated that constraining one of the amide bonds within a spirooxazoline template could maintain potent in vitro activity. nih.gov

Derivatives have also shown potential as antiproliferative agents. For example, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide demonstrated potent antiproliferation against several carcinoma cell lines, including HeLa and A549, with IC₅₀ values in the low micromolar range. osf.io

These examples highlight a consistent theme: the biological activity of this compound derivatives is highly sensitive to the nature, size, and position of substituents on both the cyclohexyl and benzamide moieties. The data from these non-clinical studies are instrumental in guiding the rational design of new compounds with tailored biological functions.

A summary of selected SAR findings is provided in the table below.

Derivative Class Structural Modification Impact on Non-Clinical Activity Reference
m-Amidophenols Varied N-acyl group (e.g., acetyl, isopropyl, cyclohexyl, adamantanyl)Cyclohexyl group showed the most potent antitubercular activity (MIC = 0.625 µg/mL). Potency correlated with optimal lipophilicity and size. nih.gov
Theophylline-Benzamides Varied substituents on the benzamide aromatic ringA 4-methoxy substituent provided the most potent inhibition of ATAD2 (IC₅₀ = 11.32 µM). nih.gov
Phthalazinones N-cyclohexylbenzamide attached to a phthalazinone corePotent antiproliferative activity against HeLa, A549, and other cancer cell lines (IC₅₀ = 2.2-4.6 µM). osf.io
1,3-Cyclohexyl Amides Conformational constraint of the amide bond into a spirooxazolineMaintained high in vitro potency as mGluR5 negative allosteric modulators. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape

The primary focus of current research on N-cyclohexyl-3-methylbenzamide has been its application in synthetic organic chemistry. Specifically, it has been identified as a highly effective substrate for the synthesis of ortho-arylated benzonitriles. scispace.com

Research has demonstrated that the N-cyclohexyl group plays a crucial role in directing specific chemical transformations. In palladium-catalyzed C-H bond functionalization reactions, the arylation of this compound, followed by treatment with trifluoroacetic anhydride (B1165640), leads selectively to the formation of the corresponding benzonitrile (B105546). scispace.com This selectivity is noteworthy; for instance, when compared to an N-isopropyl equivalent which resulted in a mixture of products, the N-cyclohexyl derivative exclusively yielded the nitrile. scispace.com This has been attributed to the greater stability of the cyclohexyl cation compared to other alkyl cations like the isopropyl cation. scispace.com

The compound serves as a key intermediate, allowing for the construction of complex molecular frameworks. This is a significant finding as benzonitriles are important structural motifs in various functional molecules. While the broader class of benzamide (B126) derivatives is widely investigated for roles in agrochemicals and pharmaceuticals, the documented research for this compound itself is presently concentrated on this specific synthetic utility.

Current Research Focus on this compound

Research AreaKey FindingsReference
Synthetic ChemistryServes as an effective precursor for the synthesis of ortho-arylated benzonitriles via palladium-catalyzed C-H bond functionalization. scispace.com
Reaction SelectivityThe N-cyclohexyl group provides high selectivity for nitrile formation upon dehydration, avoiding side products like fluorenones that form with other N-alkyl groups. scispace.com

Unexplored Avenues and Emerging Research Opportunities

Despite its demonstrated utility in synthesis, the full potential of this compound remains largely unexplored. The current, narrow research focus presents numerous opportunities for future investigation across various scientific disciplines.

One of the most significant unexplored avenues is the systematic evaluation of its biological activity. Many benzamide derivatives exhibit a wide range of biological effects, and it is plausible that this compound or its derivatives could possess valuable properties. smolecule.com For example, related benzamide structures have been investigated for applications as fungicides in agriculture and as potential therapeutic agents in medicine. google.comdtic.milevitachem.com The structural similarity to compounds with known opioid receptor activity, such as U-47700, also suggests that its pharmacological profile could be an area of interest, although it lacks the specific dichlorination and N,N-dimethylamino cyclohexyl substitutions of that particular series. nih.govspringermedizin.deunica.it

Furthermore, the compound could serve as a foundational scaffold for creating novel chemical entities. An emerging area in drug discovery is the development of PROTACs (proteolysis-targeting chimeras). Structurally related compounds like N-Cyclohexyl-4-bromo-3-methylbenzamide have been identified as potential protein degrader building blocks, suggesting a promising research direction for this compound in developing new therapeutic modalities. vulcanchem.com This aligns with broader initiatives to investigate understudied proteins in the human genome, for which novel chemical probes are needed. nih.gov

Potential Future Research Areas for this compound

Potential FieldResearch QuestionRationale based on Related Compounds
AgrochemicalsDoes it or its derivatives possess fungicidal or insecticidal properties?Other benzamides are used as fungicides and insect repellents. google.combioone.org
Medicinal ChemistryCan it serve as a scaffold for developing new therapeutic agents, such as enzyme inhibitors or receptor modulators?The benzamide moiety is a common feature in many pharmaceuticals. smolecule.comnih.gov
Drug DiscoveryCould it be functionalized for use as a chemical probe or as a building block for protein degraders (e.g., PROTACs)?Structurally similar compounds are being explored for this purpose. vulcanchem.com
Materials ScienceDo its derivatives have potential applications in the development of new polymers or electronic materials?Benzamide derivatives are studied for their tunable electronic and steric profiles.

Methodological Advancements in this compound Research

Recent progress in synthetic organic chemistry offers new tools and strategies that could be applied to the study of this compound. The primary methodological advancement directly involving this compound is its use in a palladium-catalyzed C-H/C-halogen bond coupling reaction. scispace.com This method provides an efficient route to ortho-arylated benzamides, which are then readily converted to benzonitriles.

This specific advancement is part of a broader trend in organic synthesis toward C-H bond functionalization, which offers a more atom-economical and efficient way to build molecular complexity compared to traditional cross-coupling methods that require pre-functionalized starting materials. scispace.com

Future research on this compound could benefit from other recent methodological breakthroughs. For instance, novel catalytic systems for the transamidation of unactivated amides could provide new pathways for synthesizing derivatives that are otherwise difficult to access. researchgate.net Additionally, recent advances in the oxidative radical difunctionalization of N-arylacrylamides and related compounds present sophisticated strategies for creating complex nitrogen-containing heterocycles. beilstein-journals.orgnih.gov Applying these cutting-edge synthetic methods could rapidly expand the chemical space around the this compound core, facilitating the exploration of the opportunities outlined in the previous section.

Methodological Advancements Relevant to this compound

MethodologyDescriptionSignificance for Future Research
Palladium-Catalyzed C-H ArylationDirect functionalization of the benzamide's ortho C-H bond, followed by dehydration to form a nitrile. scispace.comProvides an established, efficient route for creating complex benzonitrile derivatives from this compound.
Advanced TransamidationNew catalytic methods (e.g., using reusable catalysts like Al2O3 or metal nanoparticles) for exchanging the amine portion of an amide bond. researchgate.netCould enable the synthesis of a wider array of N-substituted benzamide derivatives for structure-activity relationship studies.
Oxidative Radical DifunctionalizationModern techniques using radical reagents to add two functional groups across a double bond in related systems like N-arylacrylamides. nih.govOffers potential for novel cyclization and functionalization strategies if applied to unsaturated derivatives of this compound.

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-3-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves amide coupling between 3-methylbenzoic acid and cyclohexylamine. A two-step protocol is recommended:

Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or oxalyl chloride to convert 3-methylbenzoic acid to its acid chloride.

Amide bond formation : React the acid chloride with cyclohexylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with a base like triethylamine (Et₃N) to neutralize HCl.
Optimization : Monitor reaction progress via TLC or NMR. Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (0°C to room temperature) to minimize side products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in CDCl₃ to confirm molecular structure. Key signals include the cyclohexyl NH (δ ~6.0 ppm) and aromatic protons (δ ~7.2–7.5 ppm).
  • X-ray Diffraction (XRD) : For crystallographic validation, grow single crystals via slow evaporation in ethanol. Refine structures using SHELXL (for small molecules) or OLEX2 (for automated solution and refinement). Example: Similar compounds resolved to R-factors <0.05 .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion peaks (expected m/z for C₁₄H₁₉NO: 217.3).

Q. How do crystallographic software tools like SHELX and OLEX2 enhance structural analysis?

Methodological Answer :

  • SHELXL : Ideal for refining small-molecule structures. Steps include:
    • Import intensity data (HKL files).
    • Perform least-squares refinement with constraints (e.g., isotropic displacement parameters for non-H atoms).
    • Validate using R-factor convergence (target <0.05) and check for residual electron density.
  • OLEX2 : Streamlines structure solution via automated Patterson methods (SHELXD) and graphical model building. Particularly effective for resolving disordered regions in the cyclohexyl group .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer : Contradictions often arise from dynamic processes (e.g., conformational flexibility in solution vs. solid-state). Strategies:

Variable-temperature NMR : Identify coalescence temperatures for dynamic groups (e.g., cyclohexyl chair flipping).

DFT Calculations : Compare optimized geometries (Gaussian 16, B3LYP/6-31G* basis set) with crystallographic data to assess energy barriers.

Complementary techniques : Use IR spectroscopy to validate hydrogen bonding patterns observed in XRD .

Q. What intermolecular interactions dominate the crystal packing of this compound?

Methodological Answer : Analyze hydrogen bonding and van der Waals interactions:

  • N–H···O=C bonds : Measure donor-acceptor distances (typically 2.8–3.0 Å) and angles (>150°) using Mercury software.
  • C–H···π interactions : Common between cyclohexyl CH₂ groups and aromatic rings (distance ~3.5 Å).
  • Packing motifs : Compare with analogues (e.g., N-cyclohexyl-3-hydroxybenzamide forms dimeric chains via H-bonds) .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer :

Derivatization : Synthesize analogs with substituents at the 3-methyl or cyclohexyl positions (e.g., halogenation, hydroxylation).

Bioassays : Test against target enzymes (e.g., acetylcholinesterase) using kinetic assays (IC₅₀ determination).

Computational docking : Use AutoDock Vina to predict binding affinities. Compare with experimental IC₅₀ values to validate models .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian 16 (B3LYP functional).
  • Molecular Electrostatic Potential (MEP) : Visualize charge distribution to predict reactive sites (e.g., amide carbonyl for nucleophilic attacks).
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol using GROMACS (FF99SB force field) .

Q. How can polymorphism in this compound be systematically investigated?

Methodological Answer :

Crystallization screens : Use solvent/antisolvent combinations (e.g., ethanol/water, acetone/heptane) to isolate polymorphs.

Thermal analysis : DSC/TGA to identify phase transitions (melting points, desolvation events).

Powder XRD : Compare experimental patterns with simulated data (Mercury) to confirm polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.